molecular formula C19H24N4O2S B6537843 2-methyl-N-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide CAS No. 1021255-47-9

2-methyl-N-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide

Cat. No. B6537843
CAS RN: 1021255-47-9
M. Wt: 372.5 g/mol
InChI Key: NQBTZZGBNFJYPB-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide” is an organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a carbamoyl group ([(2,4,6-trimethylphenyl)carbamoyl]), which is derived from carbamic acid and contains a carbonyl (C=O) and an amine (NH2). The molecule also contains a sulfanyl group (-SH), which is commonly found in organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a carbamoyl group, and a sulfanyl group. The presence of these functional groups would likely confer specific chemical properties to the molecule, such as reactivity, polarity, and potential sites for further chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a pyridazine ring could potentially make the compound aromatic and relatively stable. The carbamoyl and sulfanyl groups could confer polarity to the molecule, affecting its solubility in different solvents .

properties

IUPAC Name

2-methyl-N-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-11(2)19(25)20-15-6-7-17(23-22-15)26-10-16(24)21-18-13(4)8-12(3)9-14(18)5/h6-9,11H,10H2,1-5H3,(H,21,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBTZZGBNFJYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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